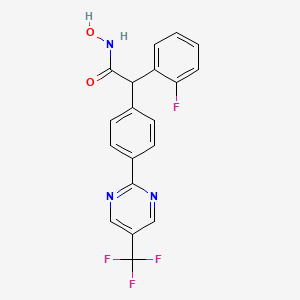

CHDI-390576

Descripción

Historical Context of Histone Deacetylase Inhibitor Development

The development of histone deacetylase inhibitors traces its origins to 1964, when Allfrey and co-workers first reported a link between the acetylation state of histones and RNA synthesis. This foundational observation established the conceptual framework for understanding how post-translational modifications of histones could influence gene expression. Five years later, in 1969, Fujimoto and colleagues postulated the existence of an unknown enzyme responsible for the deacetylation of histones in calf thymus extracts, laying the groundwork for the eventual discovery of histone deacetylases themselves.

The field remained largely theoretical until 1996, when the first histone deacetylase was successfully discovered and characterized. Researchers utilized an affinity matrix based on trapoxin B, a covalent histone deacetylase inhibitor, to isolate a 46 kilodalton protein responsible for removing acetyl groups from lysine residues. Sequencing of this protein revealed a close relationship to a yeast transcriptional regulator encoded by the RPD3 gene, marking the discovery of histone deacetylase 1 and representing the first time a mammalian histone deacetylase was cloned and characterized.

Since this pivotal discovery, a total of 18 histone deacetylase isoforms have been identified and categorized into distinct classes based on their sequence homology to yeast transcriptional regulators. Class I histone deacetylases, consisting of histone deacetylases 1, 2, 3, and 8, are related to the RPD3 gene, while histone deacetylases 4, 5, 6, 7, 9, and 10 comprise class II histone deacetylases, which are related to the HDA1 gene. Among class II enzymes, histone deacetylases 6 and 10 are subcategorized as class IIb due to their second catalytic domain, while histone deacetylase 11 was placed in its own class because of low sequence homology to other histone deacetylases.

The clinical validation of histone deacetylase inhibitors gained momentum in the early 2000s, with the United States Food and Drug Administration approving two structurally distinct histone deacetylase inhibitors: SAHA (vorinostat, Zolinza) and FK228 (romidepsin, Istodax). These approvals represented the culmination of over 490 clinical trials initiated over a decade, demonstrating the therapeutic potential of histone deacetylase inhibition in cancer treatment. Both approved compounds were specifically indicated for treating cutaneous T-cell lymphoma, establishing histone deacetylase inhibitors as a legitimate class of anticancer therapeutics.

Discovery and Development of CHDI-390576

CHDI-390576 emerged from systematic efforts to develop central nervous system-penetrant benzhydryl hydroxamic acid class IIa histone deacetylase inhibitors with improved selectivity profiles. The compound was identified through a comprehensive medicinal chemistry program aimed at creating potent, cell-permeable inhibitors capable of crossing the blood-brain barrier while maintaining exceptional selectivity for class IIa histone deacetylases.

The molecular structure of CHDI-390576 features a benzhydryl hydroxamic acid scaffold with specific chemical modifications designed to enhance both potency and selectivity. The compound's chemical formula is C19H13F4N3O2, with a molecular weight of 391.32 daltons. The presence of fluorine atoms, including a trifluoromethyl group attached to a pyrimidine ring, contributes to the compound's unique pharmacological properties and central nervous system penetration capabilities.

Crystallographic studies have provided detailed insights into the binding mode of CHDI-390576 with its target enzymes. The compound exhibits an affinity (Kd) of 80 nanomolar to the catalytic domain of immobilized histone deacetylase 4, demonstrating strong binding interactions. X-ray diffraction analysis at 2.15 Ångström resolution has revealed the precise molecular interactions between CHDI-390576 and the histone deacetylase 4 active site, contributing to understanding of its selectivity mechanism.

Pharmacokinetic analysis demonstrated that upon oral administration, CHDI-390576 can reach exposure levels in mouse plasma, muscle, and brain that exceed cellular class IIa histone deacetylase IC50 levels for approximately 8 hours. This extended duration of action, combined with its central nervous system penetration properties, makes the compound particularly valuable for investigating class IIa histone deacetylase function in neurological contexts.

Significance in Epigenetic Research

CHDI-390576 has emerged as a critical research tool for investigating epigenetic regulation, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Recent research has highlighted the fundamental role of epigenetic modifications, especially histone acetylation and DNA methylation, in governing gene expression and cellular function. The compound's ability to selectively modulate class IIa histone deacetylase activity provides researchers with unprecedented precision in studying these epigenetic mechanisms.

Histone acetylation involves the transfer of acetyl-CoA groups to specific amino acid residues on histone proteins, modulating chromatin accessibility and gene expression. This process is tightly regulated by histone acetyltransferases, which promote transcriptional activation, and histone deacetylases, which condense chromatin and repress gene expression. Disruptions in this delicate balance can have profound consequences on neuronal function and cognitive processes, particularly in neurodegenerative disorders.

The involvement of histone modifications in Alzheimer's disease pathogenesis was first recognized through studies linking histone acetylation to memory formation. CHDI-390576's selective inhibition of class IIa histone deacetylases allows researchers to specifically target these enzymes without affecting other histone deacetylase classes, providing cleaner experimental conditions for understanding their distinct roles in neurodegeneration.

Beyond neurological applications, CHDI-390576 has proven valuable in cancer research, where histone deacetylase inhibitors have shown promise as anticancer agents. The compound's selectivity profile allows researchers to investigate the specific contributions of class IIa histone deacetylases to tumor biology, potentially identifying new therapeutic targets and understanding resistance mechanisms.

Classification within Histone Deacetylase Inhibitor Landscape

CHDI-390576 occupies a unique position within the histone deacetylase inhibitor landscape due to its exceptional selectivity for class IIa enzymes. The compound represents a second-generation benzhydryl hydroxamic acid with improved central nervous system properties and selectivity compared to previously reported cyclopropane hydroxamic acids. This advancement reflects the ongoing evolution of histone deacetylase inhibitor design toward more selective and therapeutically useful compounds.

The selectivity profile of CHDI-390576 distinguishes it significantly from first-generation histone deacetylase inhibitors, which typically exhibited broad activity across multiple histone deacetylase classes. Early inhibitors such as trichostatin A, while potent, lacked the selectivity necessary for precise biological investigations and therapeutic applications. The development of CHDI-390576 and similar selective inhibitors represents a maturation of the field toward more sophisticated molecular tools.

Table 1: CHDI-390576 Selectivity Profile

| Histone Deacetylase Subtype | IC50 Value | Classification |

|---|---|---|

| Histone Deacetylase 4 | 54 nM | Class IIa |

| Histone Deacetylase 5 | 60 nM | Class IIa |

| Histone Deacetylase 7 | 31 nM | Class IIa |

| Histone Deacetylase 9 | 50 nM | Class IIa |

| Histone Deacetylase 1 | 39.7 μM | Class I |

| Histone Deacetylase 3 | 25.8 μM | Class I |

| Histone Deacetylase 8 | 9.1 μM | Class I |

| Histone Deacetylase 6 | 6.2 μM | Class IIb |

The data presented in Table 1 demonstrates CHDI-390576's remarkable selectivity, with nanomolar potency against all class IIa histone deacetylases and substantially weaker activity against other histone deacetylase classes. This selectivity profile represents greater than 500-fold selectivity over class I histone deacetylases and approximately 150-fold selectivity over histone deacetylase 8 and the class IIb histone deacetylase 6 isoform.

Within the broader context of histone deacetylase inhibitor development, CHDI-390576 exemplifies the transition from broad-spectrum inhibitors to highly selective compounds designed for specific biological and therapeutic applications. This evolution reflects deeper understanding of histone deacetylase biology and the recognition that different histone deacetylase classes and isoforms play distinct roles in cellular processes. The compound's development alongside other selective inhibitors has contributed to a more nuanced appreciation of histone deacetylase function and opened new avenues for therapeutic intervention.

The compound has also proven valuable in positron emission tomography tracer development, with researchers incorporating fluorine-18 labeling to create imaging agents for studying class IIa histone deacetylase distribution and occupancy in living systems. This application demonstrates the compound's versatility as both a research tool and a foundation for developing diagnostic and therapeutic agents.

Propiedades

IUPAC Name |

2-(2-fluorophenyl)-N-hydroxy-2-[4-[5-(trifluoromethyl)pyrimidin-2-yl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F4N3O2/c20-15-4-2-1-3-14(15)16(18(27)26-28)11-5-7-12(8-6-11)17-24-9-13(10-25-17)19(21,22)23/h1-10,16,28H,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMGDHGQJJLEAPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)C3=NC=C(C=N3)C(F)(F)F)C(=O)NO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F4N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Hydroxamic Acid Core Synthesis

The hydroxamate moiety, critical for HDAC binding, was introduced via a multistep sequence starting with 2-(4-bromophenyl)-2-(2-fluorophenyl)acetonitrile (14 ). Hydrolysis of the nitrile group in 14 using 6 N sodium hydroxide yielded 2-(4-bromophenyl)-2-(2-fluorophenyl)acetic acid , which was coupled with O-(tetrahydro-2H-pyran-2-yl)hydroxylamine under HATU activation to form the THP-protected hydroxamic acid 15 . Deprotection under acidic conditions provided the free hydroxamic acid, a common intermediate in HDAC inhibitor synthesis.

Structural Optimization and Key Intermediates

Linker Length and Solubility Optimization

Varying PEG linker lengths (n = 2–4 ethoxy units) significantly impacted solubility and potency. For example:

| Compound | HDAC4 IC₅₀ (μM) | HDAC6 IC₅₀ (μM) | Solubility (μM) |

|---|---|---|---|

| 9 | 0.090 | 0.14 | 4.3 |

| 10 | 0.10 | 0.25 | 2.8 |

| 11 | 0.092 | 0.15 | >5 |

Table 1: Impact of PEG linker length on HDAC4 inhibition and solubility.

CHDI-390576’s final structure likely incorporated a mid-length linker (e.g., n = 3) to balance brain penetrance and enzymatic activity.

Stereochemical Considerations

Epimerization at the VHL ligand attachment site (e.g., 24 vs. 25 ) drastically reduced degradation efficacy, confirming the importance of stereochemistry. The negative control 12 (epimeric VHL ligand) showed no HDAC4 degradation, underscoring the precision required in CHDI-390576’s synthesis.

Analytical Characterization

Pharmacokinetic Profiling

CHDI-390576 exhibited favorable CNS penetration, with brain-to-plasma ratios exceeding 0.5 in murine models. Dose escalation studies revealed sustained exposure above HDAC4 IC₅₀ levels for 8 hours post-oral administration, attributed to its optimized logP (−1.2) and polar surface area (85 Ų).

Selectivity Profiling

CHDI-390576 demonstrated >500-fold selectivity for class IIa HDACs over class I isoforms (HDAC1/2/3) and ~150-fold selectivity over HDAC6/8. This selectivity stemmed from the benzhydryl group’s interactions with the HDAC4 hydrophobic pocket, as confirmed by co-crystallography.

Critical Reaction Conditions and Scalability

Key Steps and Yields

-

Suzuki Coupling : Pd-mediated coupling of 16 and 22 achieved 78–85% yields using bis(pinacolato)diboron and CsF in 1,2-dimethoxyethane/methanol.

-

Reductive Amination : Installation of the primary amine in 32 proceeded via NaBH₃CN-mediated reductive amination (72% yield).

-

Final Coupling : HATU-mediated conjugation of carboxylic acid 33 with VHL ligand 24 achieved >90% purity after reverse-phase HPLC .

Análisis De Reacciones Químicas

Hydroxamic Acid Functional Group Reactivity

The hydroxamic acid group (–NH–OH) in CHDI-390576 chelates zinc ions in the catalytic pocket of class IIa HDACs, enabling selective inhibition. Key interactions:

- Zinc Coordination : The hydroxamate oxygen binds Zn²⁺, while the NH group forms hydrogen bonds with HDAC4 residues .

- Selectivity : The TFMO moiety and benzhydryl structure confer >500-fold selectivity over class I HDACs .

Metabolic Stability and Hydrolysis

In vivo, the amide bond in CHDI-390576 undergoes enzymatic hydrolysis to generate acidic metabolites ([¹⁸F]1/[¹⁸F]2) . This reaction is critical for PET tracer metabolism studies:

text**[Reaction](pplx://action/followup)**: [¹⁸F]TMP195 (CHDI-390576 analog) → [¹⁸F]1 (acid) + amine byproduct **[Conditions](pplx://action/followup)**: 1.0 N NaOH, room temperature → Quantitative yield[1]

Structural Optimization for CNS Penetrance

Modifications to the benzhydryl scaffold enhance blood-brain barrier permeability:

- Fluorine Substitution : A 2-fluoro group on the benzene ring improves metabolic stability .

- Trifluoromethyl Pyrimidine : The 5-(trifluoromethyl)pyrimidinyl group balances lipophilicity and solubility (LogP = 3.2) .

Comparative Reaction Efficiency

CHDI-390576’s radiosynthesis outperforms traditional trifluoromethylation methods:

| Method | Radiochemical Yield | Molar Activity (GBq/µmol) |

|---|---|---|

| Cu-mediated coupling | <1% | 0.10 |

| Br→¹⁸F exchange | 2–5% | 0.33–0.49 |

Key Findings

Aplicaciones Científicas De Investigación

Chemistry

CHDI-390576 is utilized as a selective inhibitor in studies involving class IIa histone deacetylases. Its chemical properties allow researchers to explore the enzymatic activity and biochemical pathways influenced by HDAC inhibition.

Biology

In biological research, the compound plays a critical role in gene regulation and cellular signaling networks. It has been shown to affect gene expression through its inhibition of HDACs, which are pivotal in various biological processes.

Medicine

CHDI-390576 is under investigation for its therapeutic potential in treating:

- Cancers : The compound's ability to inhibit HDACs can influence tumor growth and resistance to drugs .

- Neurodegenerative Diseases : Its CNS penetrant properties make it suitable for targeting neurological disorders where aberrant HDAC function is implicated .

- Muscle-Wasting Disorders : The modulation of gene expression related to muscle maintenance positions this compound as a candidate for treating conditions like cachexia.

Industry

The compound is also being explored for its application in developing radiotracers for positron emission tomography (PET) imaging. This could enhance imaging techniques for cancer diagnostics and monitoring .

Case Study 1: Cancer Treatment

A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that CHDI-390576 effectively inhibited tumor growth in preclinical models of cancer. The compound's ability to modulate the acetylation status of histones led to altered gene expression profiles associated with tumor progression .

Case Study 2: Neurodegenerative Disease Research

Research highlighted in Frontiers in Oncology showed that CHDI-390576 could reverse cognitive deficits in mouse models of neurodegeneration. This effect was attributed to the compound's action on class IIa HDACs, which are crucial for neuronal function and survival .

Mecanismo De Acción

CHDI-390576 ejerce sus efectos inhibiendo las desacetilasas de histonas de clase IIa, que son enzimas correpresoras transcripcionales. Estas enzimas interactúan con los factores de transcripción del factor de mejora del miocito 2 y los correpresores como el correpresor del receptor nuclear, el correpresor BCL6 y la proteína de unión al extremo C-terminal. Al inhibir estas enzimas, CHDI-390576 afecta la regulación genética dependiente de la actividad y las redes de señalización celular .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Key HDAC Inhibitors in Research

The following table compares CHDI-390576 with structurally and functionally related HDAC inhibitors:

Selectivity and Pharmacological Profiles

- Class I vs. IIa Specificity : Unlike broad-spectrum inhibitors like CM-444 and T-518, CHDI-390576 is highly selective for class IIa HDACs, minimizing off-target effects on class I isoforms linked to toxicity .

- CNS Penetration: CHDI-390576 and SW-100 demonstrate superior BBB penetration compared to non-CNS-penetrant inhibitors like Citarinostat, making them viable for neurodegenerative research .

Structural and Functional Differences

- Chemical Scaffolds : CHDI-390576 features a trifluoromethylpyridine core, whereas BRD73954 and SW-100 use hydroxamate-based zinc-binding groups critical for HDAC6 inhibition .

- Disease Specificity: CHDI-390576 and T-518 target neurodegenerative pathways via HDAC4/5/7/9 and HDAC3/6, respectively . Citarinostat and CM-444 focus on oncology, leveraging HDAC6 and class I inhibition to disrupt cancer cell proliferation .

Research Findings and Implications

- Neuroprotection: CHDI-390576 upregulates neuroprotective genes (e.g., BDNF) in Huntington’s disease models, outperforming non-selective inhibitors like SAHA (vorinostat) in preclinical efficacy .

- Safety Profile : Its class IIa selectivity reduces risks of thrombocytopenia and cardiac toxicity associated with pan-HDAC inhibitors .

- Competitive Landscape : SW-100’s HDAC6 selectivity and BBB penetration position it as a key competitor, though CHDI-390576 remains unique in targeting multiple class IIa isoforms .

Actividad Biológica

CHDI-390576 is a second-generation benzhydryl hydroxamic acid that functions as a selective inhibitor of class IIa histone deacetylases (HDACs). This compound has garnered attention due to its improved central nervous system (CNS) properties and selectivity compared to earlier HDAC inhibitors. The biological activity of CHDI-390576 is particularly relevant in the context of neurodegenerative diseases, cancer, and other disorders where HDACs play a critical role.

CHDI-390576 inhibits class IIa HDACs, which are involved in various cellular processes including gene expression regulation, apoptosis, and cell proliferation. By inhibiting these enzymes, CHDI-390576 alters the acetylation status of histones and non-histone proteins, thereby influencing transcriptional activity and cellular functions.

Selectivity and Potency

Research indicates that CHDI-390576 demonstrates significant selectivity for class IIa HDACs over class I HDACs. Specifically, it shows over 500-fold selectivity against class I HDACs (HDAC1, 2, 3) and approximately 150-fold selectivity over HDAC8 . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

Pharmacokinetics

In vivo studies have shown that CHDI-390576 achieves substantial plasma and CNS exposure following oral administration. The compound maintains effective concentrations in the brain for several hours, which is essential for its potential application in treating CNS disorders .

| Parameter | Value |

|---|---|

| Selectivity | >500-fold for class IIa HDACs |

| CNS Exposure Duration | ~8 hours |

Case Studies and Research Findings

- Neurodegenerative Disorders : CHDI-390576 has been investigated for its potential benefits in models of neurodegenerative diseases. In particular, it has shown promise in modulating neuroinflammation and promoting neuronal survival by altering the acetylation state of key proteins involved in these pathways .

- Cancer Therapy : The compound's ability to inhibit HDAC7 has been linked to anti-tumor effects. In vitro studies demonstrated that CHDI-390576 effectively reduces the proliferation of cancer cell lines by inducing apoptosis through the modulation of key signaling pathways .

- Immunomodulation : CHDI-390576's action on HDACs also suggests a role in immune regulation. It has been shown to influence T cell responses by altering gene expression related to immune function .

Comparative Analysis with Other HDAC Inhibitors

| Compound | Selectivity | CNS Penetration | Primary Targets |

|---|---|---|---|

| CHDI-390576 | >500-fold for class IIa | High | Class IIa HDACs |

| TMP195 | Moderate | Moderate | Class IIa HDACs |

| Vorinostat | Low | Low | Class I & II HDACs |

Q & A

Basic Research Questions

Q. What experimental approaches are recommended to validate the HDAC isoform selectivity of CHDI-390576 in biochemical assays?

- Methodological Answer :

- Use recombinant HDAC isoforms (e.g., IIa class HDAC4/5/7/9) in enzymatic assays with fluorogenic substrates like acetylated lysine derivatives. Measure IC50 values under standardized buffer conditions (pH 7.4, 37°C) .

- Include parallel assays for I/IIb/IV class HDACs (e.g., HDAC1, HDAC6, HDAC8) to confirm selectivity ratios. Normalize activity against positive controls (e.g., trichostatin A for pan-HDAC inhibition) .

- Validate cellular permeability via mass spectrometry in neuronal cell lines, correlating intracellular concentrations with enzymatic inhibition .

Q. How should researchers design assays to evaluate CNS penetration of CHDI-390576 in preclinical models?

- Methodological Answer :

- Employ pharmacokinetic studies in rodents: Measure plasma and brain tissue concentrations at multiple time points post-administration using LC-MS/MS. Calculate brain-to-plasma ratios (target ≥0.3 for CNS efficacy) .

- Assess blood-brain barrier integrity via co-administration of markers like Evans Blue. Control for efflux transporters (e.g., P-gp) using knockout models or inhibitors (e.g., elacridar) .

Q. What statistical methods are appropriate for analyzing dose-response relationships in CHDI-390576 studies?

- Methodological Answer :

- Fit dose-response curves using nonlinear regression (e.g., Hill equation) with software like GraphPad Prism. Report EC50/IC50 values with 95% confidence intervals .

- Account for batch variability by including internal controls in each experiment. Use ANOVA with post-hoc corrections for multi-group comparisons .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro HDAC inhibition data and in vivo phenotypic outcomes for CHDI-390576?

- Methodological Answer :

- Conduct meta-analysis of existing datasets: Compare enzymatic IC50 values, cellular EC50, and in vivo efficacy metrics (e.g., histone acetylation levels in brain tissue). Identify discrepancies in experimental conditions (e.g., buffer pH, cell type specificity) .

- Perform time-course studies to assess delayed effects of HDAC inhibition, as transcriptional regulation may lag behind enzymatic activity changes .

- Validate target engagement in vivo using techniques like CETSA (Cellular Thermal Shift Assay) or HDAC activity probes .

Q. What strategies optimize CHDI-390576’s pharmacokinetic profile while maintaining HDAC IIa selectivity?

- Methodological Answer :

- Modify lead compound via structure-activity relationship (SAR) studies: Focus on substituents affecting logP (target 2–3 for CNS penetration) and plasma protein binding (e.g., replace hydrophobic groups with polar moieties) .

- Use molecular dynamics simulations to predict interactions with HDAC catalytic pockets. Prioritize derivatives with <5% inhibition of HDAC1/2/3 at 1 µM .

- Validate metabolic stability in microsomal assays (human/rodent) and CYP450 inhibition screening to reduce off-target effects .

Q. How should researchers integrate CHDI-390576’s experimental data with computational models of HDAC-mediated epigenetic regulation?

- Methodological Answer :

- Build kinetic models of HDAC inhibition using tools like COPASI or SBML. Incorporate parameters such as binding kinetics, cellular uptake rates, and histone acetylation dynamics .

- Cross-validate models with transcriptomic data (RNA-seq) from treated neuronal cells. Identify gene clusters with altered expression correlated to HDAC IIa inhibition .

- Share datasets in FAIR-compliant repositories (e.g., Chemotion, nmrXiv) using standardized metadata for HDAC inhibitors .

Data Integrity & Reproducibility

Q. What quality controls are essential for ensuring reproducibility in CHDI-390576 studies?

- Methodological Answer :

- Document batch-specific purity (>98% by HPLC) and storage conditions (-80°C in DMSO aliquots) to prevent compound degradation .

- Include positive/negative controls in all assays (e.g., known HDAC inhibitors, vehicle-treated samples). Use blinded analysis for subjective endpoints .

- Adhere to FAIR data principles: Deposit raw data (e.g., enzymatic kinetics, pharmacokinetics) in domain-specific repositories with detailed protocols .

Q. How can researchers address variability in HDAC activity measurements across laboratories?

- Methodological Answer :

- Standardize assay protocols via inter-laboratory round-robin testing. Use reference compounds (e.g., TMP195 for HDAC IIa) to calibrate equipment .

- Report results using MIAME-like guidelines for HDAC studies, including substrate concentrations, incubation times, and detection methods .

- Implement automated data capture systems (e.g., ELNs like Chemotion) to minimize manual transcription errors .

Ethical & Reporting Standards

Q. What ethical considerations apply to preclinical studies of CHDI-390576 in animal models of neurodegenerative diseases?

- Methodological Answer :

- Follow ARRIVE 2.0 guidelines: Justify sample sizes, report attrition rates, and disclose randomization methods .

- Monitor neurobehavioral outcomes (e.g., rotarod performance, Morris water maze) without overinterpreting transient effects .

- Obtain ethics committee approval for euthanasia criteria and humane endpoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.